An In-depth Technical Guide to the Physical Properties of 1-Chlorododecane
An In-depth Technical Guide to the Physical Properties of 1-Chlorododecane
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-chlorododecane (CAS No. 112-52-7), also commonly known as lauryl chloride. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes critical data from authoritative sources. It covers molecular identification, key physical constants, solubility characteristics, and essential safety information. The properties are presented in a manner that facilitates quick reference and provides context for experimental design and application.
Chemical Identity and Molecular Structure
1-Chlorododecane is a long-chain halogenated alkane.[1] Its identity is established by several key identifiers:
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IUPAC Name: 1-chlorododecane[2]
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Common Synonyms: Lauryl chloride, n-Dodecyl chloride[2][3][4]
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Canonical SMILES: CCCCCCCCCCCCCl[2]
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InChIKey: YAYNEUUHHLGGAH-UHFFFAOYSA-N[2]
The molecular structure consists of a twelve-carbon aliphatic chain (dodecyl group) with a single chlorine atom at the terminal position. This structure imparts a nonpolar character, which dictates many of its physical properties.
Caption: 2D representation of the 1-chlorododecane molecule.
Core Physical and Chemical Properties
The physical state and behavior of 1-chlorododecane under various conditions are critical for its handling, application, and purification. It is generally described as a clear, colorless to light yellow oily liquid.[1][2][9]
Summary of Physical Constants
The following table summarizes the key quantitative physical properties of 1-chlorododecane. These values are essential for predicting its behavior in various experimental setups, from reaction engineering to separation processes.
| Property | Value | Conditions |
| Melting Point | -9.3 °C | N/A |
| Boiling Point | 260 °C | at 760 mmHg |
| Density | 0.867 g/mL | at 20 °C |
| Refractive Index | 1.443 | at 20 °C, nD |
| Flash Point | 130 - 132 °C | Closed Cup |
| Vapor Pressure | ~0.8 Pa | at 25 °C |
| Water Solubility | ~0.0068 g/L | at 20 °C |
| LogP (Octanol/Water) | 6.49 | at 25 °C |
Citations for data in this table are provided in the detailed sections below.
Detailed Property Analysis
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Thermal Properties
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Melting Point: 1-Chlorododecane transitions from a solid to a liquid at approximately -9.3 °C.[5][6][7][10] This low melting point means it remains in a liquid state under standard laboratory conditions.
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Boiling Point: At atmospheric pressure (760 mmHg), it boils at 260 °C.[5][6] This high boiling point is indicative of significant van der Waals forces due to its long alkyl chain and suggests that vacuum distillation is a suitable method for purification to avoid thermal decomposition.
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Density and Refractive Index
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Density: The density is consistently reported as 0.867 g/mL at 20 °C.[1][6][7][10] Being less dense than water, it will form the upper layer in an immiscible mixture.[2]
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Refractive Index: A value of approximately 1.443 at 20 °C for the sodium D-line is a useful parameter for rapid purity assessment during synthesis and quality control.[1][7][10]
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Solubility Profile
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Aqueous Solubility: 1-Chlorododecane is practically insoluble in water, with a measured solubility of about 0.0068 g/L at 20 °C.[6][7] This is expected given its long, nonpolar hydrocarbon chain.
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Organic Solubility: It is soluble in many common organic solvents, including ethanol, benzene, acetone, and methanol.[6][11][12] This property is leveraged in its use as a reactant and intermediate in organic synthesis.[1]
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Other Key Properties
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Vapor Pressure: The vapor pressure is low, reported as approximately 0.8 Pa (or 0.006 mmHg) at 25 °C.[11] This indicates low volatility at room temperature, which is a key consideration for handling and storage to minimize inhalation exposure.
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Octanol-Water Partition Coefficient (LogP): The LogP value is high, approximately 6.49.[6][10][11] This confirms the compound's strong lipophilic (fat-loving) and hydrophobic (water-repelling) nature, suggesting a high potential for bioaccumulation.[9]
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Spectroscopic Data for Characterization
Spectroscopic analysis is fundamental for confirming the structure and purity of 1-chlorododecane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide definitive structural confirmation. The ¹H NMR spectrum would characteristically show a triplet around 3.5 ppm for the two protons on the carbon adjacent to the chlorine atom (–CH₂Cl), a complex multiplet for the internal methylene groups, and a triplet around 0.9 ppm for the terminal methyl group.[13]
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Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorptions for 1-chlorododecane include strong C-H stretching bands just below 3000 cm⁻¹ and a characteristic C-Cl stretching band in the fingerprint region, typically between 600-800 cm⁻¹.[14]
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Mass Spectrometry (MS): Electron ionization mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of 1-chlorododecane shows a molecular ion peak and characteristic isotopic patterns for chlorine, aiding in its identification.[15]
Safety, Handling, and Reactivity
From a safety perspective, 1-chlorododecane must be handled with appropriate precautions.
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Flash Point: The flash point, the lowest temperature at which vapors can ignite, is reported to be between 130 °C and 132 °C.[6][7] This classifies it as a combustible liquid.[3]
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Hazards and Toxicity: It is known to cause serious eye irritation.[11] It is also suspected of causing cancer and may lead to drowsiness or dizziness upon inhalation.[11] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental release.[6][11]
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Handling and Storage: Safe handling requires use in a well-ventilated area while wearing appropriate personal protective equipment (gloves, eye protection).[11][16][17] It should be stored in a cool, dry, and well-ventilated location below 30°C, away from sources of ignition.[3][6][10]
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Chemical Reactivity: 1-Chlorododecane is incompatible with strong oxidizing and reducing agents.[2][12] It may also react with amines, nitrides, alkali metals, and epoxides.[2][3][12]
Experimental Protocols: Purity Determination via Refractive Index
The refractive index is a rapid and non-destructive method to assess the purity of liquid samples like 1-chlorododecane.
Objective: To verify the purity of a 1-chlorododecane sample against a reference standard.
Methodology:
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Calibration: Calibrate the refractometer (e.g., an Abbe refractometer) using a standard of known refractive index, such as distilled water.
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Temperature Control: Ensure the refractometer's prism is maintained at a constant temperature, typically 20.0 ± 0.1 °C, using a circulating water bath.
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Sample Application: Place a few drops of the 1-chlorododecane sample onto the clean, dry prism surface.
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Measurement: Close the prism and allow the sample to thermally equilibrate for 1-2 minutes.
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Reading: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs and record the refractive index reading.
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Comparison: Compare the measured value to the literature value (approx. 1.443 at 20 °C).[7][10] Deviations may indicate the presence of impurities.
Caption: Workflow for purity assessment using refractometry.
References
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Dodecane, 1-chloro- Mass Spectrum . Source: NIST WebBook. [Link]
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Dodecane, 1-chloro- IR Spectrum . Source: NIST WebBook. [Link]
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